molecular formula C17H14Br2N2O5 B12542813 N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine CAS No. 143391-43-9

N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine

Cat. No.: B12542813
CAS No.: 143391-43-9
M. Wt: 486.1 g/mol
InChI Key: WDQAAPPZMCNHDO-UHFFFAOYSA-N
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Description

N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine is a complex organic compound characterized by the presence of bromine, nitro, and glycine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The nitro group is introduced through nitration, which involves the reaction of the precursor with a nitrating agent such as nitric acid. The final step involves the coupling of the brominated and nitrated intermediate with glycine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitration processes, followed by purification steps to isolate the final product. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylglycine derivatives.

Scientific Research Applications

N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}alanine: Similar structure but with alanine instead of glycine.

    N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}serine: Similar structure but with serine instead of glycine.

Uniqueness

N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine is unique due to the presence of the glycine moiety, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

143391-43-9

Molecular Formula

C17H14Br2N2O5

Molecular Weight

486.1 g/mol

IUPAC Name

2-[4-[2,3-dibromo-3-(4-nitrophenyl)propanoyl]anilino]acetic acid

InChI

InChI=1S/C17H14Br2N2O5/c18-15(10-3-7-13(8-4-10)21(25)26)16(19)17(24)11-1-5-12(6-2-11)20-9-14(22)23/h1-8,15-16,20H,9H2,(H,22,23)

InChI Key

WDQAAPPZMCNHDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)C2=CC=C(C=C2)NCC(=O)O)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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